(1S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Overview
Description
This compound is a derivative of tetrahydronaphthalene, which is a polycyclic aromatic hydrocarbon. It has an amine group (-NH2) and a methoxy group (-OCH3) attached, which could potentially influence its chemical behavior .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods .Chemical Reactions Analysis
The chemical reactivity of a compound is influenced by its functional groups. In this case, the amine and methoxy groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, and stability can be determined experimentally. These properties are influenced by the compound’s molecular structure .Scientific Research Applications
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Analytical Reference Standard
- Field : Analytical Chemistry and Forensics
- Summary : This compound is primarily used as a reference standard in analytical chemistry and forensics. Due to its well-defined structure and properties, it serves as a comparison point for identifying and quantifying similar compounds in biological samples like blood and urine.
- Methods : The compound is used in various analytical techniques such as chromatography and mass spectrometry to compare and identify similar compounds.
- Results : This application aids in toxicological studies to assess metabolism and potential exposure, and in forensic analysis to detect use in legal investigations.
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Investigation of Metabolism
- Field : Pharmacokinetics
- Summary : This compound plays a crucial role in researching metabolism. It represents a major metabolite formed when the body breaks down certain substances.
- Methods : The presence and levels of this compound in various tissues and fluids are studied to understand the pharmacokinetics (absorption, distribution, metabolism, and excretion) of certain substances.
- Results : Studying the presence and levels of this compound helps scientists understand the potential effects of certain substances on the body.
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Exploring Pharmacological Activity
- Field : Pharmacology
- Summary : While not as potent as some substances, this compound exhibits some pharmacological activity. Research suggests it can interact with the same neurotransmitters (dopamine and serotonin) as certain substances, albeit to a lesser extent.
- Methods : Investigating these interactions helps scientists understand the mechanisms underlying the effects of certain substances.
- Results : This research could potentially lead to the development of new strategies for addiction treatment.
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Synthesis of Pyrazoles
- Field : Organic Chemistry
- Summary : Pyrazole-containing compounds are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . This compound could potentially be used as a building block in the synthesis of pyrazole derivatives .
- Methods : The compound could be used as a starting material or intermediate in various synthetic routes to form structurally diverse pyrazole derivatives .
- Results : The synthesis of structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
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Adsorption of Tetracycline Hydrochloride
- Field : Environmental Science
- Summary : This compound could potentially be used in the adsorption of tetracycline hydrochloride (TCH) in water . TCH is a common antibiotic that can contaminate water sources, and effective methods for its removal are needed .
- Methods : The compound could be used as an adsorbent in a water treatment process to remove TCH .
- Results : The use of this compound as an adsorbent could potentially lead to the development of more effective water treatment methods .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9;/h5-7,11H,2-4,12H2,1H3;1H/t11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVOHMWMOYSWMZ-MERQFXBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC2N)C=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(CCC[C@@H]2N)C=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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